molecular formula C12H24O B14460305 5-Ethyl-2-methylnonanal CAS No. 68141-14-0

5-Ethyl-2-methylnonanal

Cat. No.: B14460305
CAS No.: 68141-14-0
M. Wt: 184.32 g/mol
InChI Key: VITZPKQAMWMVFA-UHFFFAOYSA-N
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Description

5-Ethyl-2-methylnonanal is an organic compound with the molecular formula C12H24O. It is an aliphatic aldehyde, characterized by the presence of an aldehyde group (-CHO) attached to a nonane chain with ethyl and methyl substituents. This compound is known for its applications in various industries, particularly in the field of fragrances and flavorings .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-2-methylnonanal can be achieved through several methods. One common approach involves the alkylation of enolate ions. In this method, the enolate ion reacts with an alkyl halide in an S_N2 reaction, forming a new carbon-carbon bond . The reaction typically requires a strong base, such as sodium ethoxide, and an appropriate solvent like ethanol.

Industrial Production Methods

Industrial production of this compound often involves the use of large-scale chemical reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process may include steps such as distillation and purification to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-2-methylnonanal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde can be reduced to form the corresponding alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aldehyde carbon.

Common Reagents and Conditions

Major Products Formed

    Oxidation: 5-Ethyl-2-methylnonanoic acid.

    Reduction: 5-Ethyl-2-methylnonanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Ethyl-2-methylnonanal has several applications in scientific research and industry:

Mechanism of Action

The mechanism of action of 5-Ethyl-2-methylnonanal primarily involves its interaction with olfactory receptors in the nasal cavity. The aldehyde group can form reversible covalent bonds with receptor proteins, triggering a signal transduction pathway that results in the perception of smell .

Comparison with Similar Compounds

Similar Compounds

    Nonanal: A straight-chain aldehyde with similar properties but lacks the ethyl and methyl substituents.

    2-Methylundecanal: Another aldehyde with a similar structure but a longer carbon chain.

Uniqueness

5-Ethyl-2-methylnonanal is unique due to its specific branching pattern, which imparts distinct olfactory characteristics compared to its linear or differently branched counterparts .

Properties

CAS No.

68141-14-0

Molecular Formula

C12H24O

Molecular Weight

184.32 g/mol

IUPAC Name

5-ethyl-2-methylnonanal

InChI

InChI=1S/C12H24O/c1-4-6-7-12(5-2)9-8-11(3)10-13/h10-12H,4-9H2,1-3H3

InChI Key

VITZPKQAMWMVFA-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)CCC(C)C=O

Origin of Product

United States

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